4-(3-Metil-4-nitrofenil)morfolina

Descripción general

Descripción

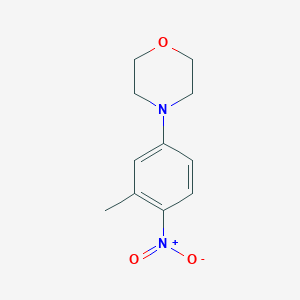

4-(3-Methyl-4-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a nitrophenyl group

Aplicaciones Científicas De Investigación

4-(3-Methyl-4-nitrophenyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine typically involves the reaction of 3-methyl-4-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methyl-4-nitrophenyl)morpholine may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methyl-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Boronic acids and palladium catalysts.

Major Products Formed

Reduction: 4-(3-Methyl-4-aminophenyl)morpholine.

Substitution: Various substituted morpholine derivatives.

Coupling: Biaryl compounds.

Mecanismo De Acción

The mechanism of action of 4-(3-Methyl-4-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Chloro-4-nitrophenyl)morpholine

- 4-(4-Morpholinyl)butylmorpholine

- 4-(2-(3-Nitrophenyl)ethanethioyl)morpholine

Uniqueness

4-(3-Methyl-4-nitrophenyl)morpholine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Actividad Biológica

4-(3-Methyl-4-nitrophenyl)morpholine is a morpholine derivative characterized by the presence of a nitrophenyl group and a methyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity requires examining its chemical structure, synthesis methods, and the mechanisms through which it exerts its effects.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- CAS Number : 220679-09-4

The compound's structure includes a morpholine ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of both a methyl and a nitro group on the phenyl ring influences its reactivity and biological properties significantly.

Synthesis Methods

The synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine typically involves the reaction of 3-methyl-4-nitroaniline with morpholine. The reaction is commonly performed in solvents like ethanol or methanol under controlled temperature conditions to ensure high yield and purity. Purification is often achieved through recrystallization or chromatography .

Antimicrobial Activity

Research indicates that derivatives of morpholine, including 4-(3-Methyl-4-nitrophenyl)morpholine, exhibit varying degrees of antimicrobial activity. In studies comparing several morpholine derivatives, it was found that compounds with nitro groups often show enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 4-(3-Methyl-4-nitrophenyl)morpholine | Staphylococcus aureus | 18 | 50 |

| 4-(3-Methyl-4-nitrophenyl)morpholine | Escherichia coli | 15 | 75 |

| Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 22 | 10 |

This table illustrates the potential of 4-(3-Methyl-4-nitrophenyl)morpholine as an antimicrobial agent, although it is less effective than standard antibiotics.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The mechanism of action may involve the compound's ability to induce apoptosis in cancer cells through the generation of reactive intermediates upon bioreduction of the nitro group .

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of various morpholine derivatives on human cancer cell lines. Results indicated that 4-(3-Methyl-4-nitrophenyl)morpholine significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM .

The biological activity of 4-(3-Methyl-4-nitrophenyl)morpholine can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cell death.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions, potentially modifying target proteins and altering their function.

Propiedades

IUPAC Name |

4-(3-methyl-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRHTTDXNXCWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460516 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-09-4 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.